molecular formula C18H20ClN5O2 B15103876 N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B15103876
M. Wt: 373.8 g/mol
InChI Key: FUCPOJVSRDTFRM-UHFFFAOYSA-N
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Description

N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the pyridine ring: This step might involve the reaction of the piperazine derivative with a pyridine-containing reagent under specific conditions.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This step typically involves the reaction of the intermediate with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding oxide, while reduction could produce a reduced amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-chlorophenyl)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
  • N-(2-(2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-3-yl)piperazine-1-carboxamide

Uniqueness

N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

N-[2-(2-chloroanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H20ClN5O2/c19-14-5-1-2-6-15(14)22-17(25)13-21-18(26)24-11-9-23(10-12-24)16-7-3-4-8-20-16/h1-8H,9-13H2,(H,21,26)(H,22,25)

InChI Key

FUCPOJVSRDTFRM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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